molecular formula C23H19Cl2N5O B11276906 [3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](2,4-dichlorophenyl)methanone

[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](2,4-dichlorophenyl)methanone

Cat. No.: B11276906
M. Wt: 452.3 g/mol
InChI Key: PPTYNMXCZLOJJE-UHFFFAOYSA-N
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Description

3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with benzylamino groups and a dichlorophenyl methanone moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Substitution with Benzylamino Groups: The triazole ring is then substituted with benzylamino groups through nucleophilic substitution reactions.

    Attachment of the Dichlorophenyl Methanone Moiety: The final step involves the attachment of the dichlorophenyl methanone moiety to the triazole ring through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reactions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone: Unique due to its specific substitution pattern and the presence of both benzylamino and dichlorophenyl groups.

    Other Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are also triazole derivatives but differ in their substitution patterns and biological activities.

Uniqueness

The uniqueness of 3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H19Cl2N5O

Molecular Weight

452.3 g/mol

IUPAC Name

[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C23H19Cl2N5O/c24-18-11-12-19(20(25)13-18)21(31)30-23(27-15-17-9-5-2-6-10-17)28-22(29-30)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H2,26,27,28,29)

InChI Key

PPTYNMXCZLOJJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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